molecular formula C15H25NO3S B15109323 (Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine

(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine

Cat. No.: B15109323
M. Wt: 299.4 g/mol
InChI Key: NUYGKAGMTZJYRE-UHFFFAOYSA-N
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Description

(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tert-butyl group, a butoxy group, and a methylphenyl group attached to a sulfonyl amine moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine typically involves the reaction of (4-butoxy-3-methylphenyl)sulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its sulfonamide structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Tert-butyl)[(4-methylphenyl)sulfonyl]amine
  • (Tert-butyl)[(4-ethoxyphenyl)sulfonyl]amine
  • (Tert-butyl)[(4-propoxyphenyl)sulfonyl]amine

Uniqueness

(Tert-butyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine is unique due to the presence of the butoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the sulfonamide moiety provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

4-butoxy-N-tert-butyl-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H25NO3S/c1-6-7-10-19-14-9-8-13(11-12(14)2)20(17,18)16-15(3,4)5/h8-9,11,16H,6-7,10H2,1-5H3

InChI Key

NUYGKAGMTZJYRE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C

Origin of Product

United States

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